molecular formula C8H9BFNO3 B1387916 (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid CAS No. 874219-19-9

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Cat. No. B1387916
CAS RN: 874219-19-9
M. Wt: 196.97 g/mol
InChI Key: DVDSMLPVTUSIFM-UHFFFAOYSA-N
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Description

“(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H9BFNO3 . It has an average mass of 196.971 Da and a monoisotopic mass of 197.065948 Da .


Molecular Structure Analysis

The molecular structure of “(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methylcarbamoyl group .


Physical And Chemical Properties Analysis

“(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are generally stable and easy to handle .

Scientific Research Applications

Sensing Applications

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, providing versatility in detection methods.

Biological Labelling

The boronic acid moiety of the compound allows for selective binding to diols, which is a common functional group in biological molecules. This property is exploited in biological labelling, where the compound can be used to tag biomolecules for tracking and identification purposes .

Protein Manipulation and Modification

Researchers leverage the reactivity of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid with proteins to manipulate and modify them. This includes altering protein function, stability, or localization within cells, which is significant for understanding protein dynamics and interactions .

Separation Technologies

The compound’s ability to form reversible covalent bonds with diols makes it a valuable tool in separation technologies. It can be incorporated into chromatographic methods to separate complex mixtures based on the presence of diol-containing compounds .

Development of Therapeutics

Boronic acids, including (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid , are being explored for their potential in therapeutic applications. Their unique reactivity with sugars and other biological molecules opens up possibilities for creating novel drug molecules .

Electrophoresis of Glycated Molecules

The compound is used in electrophoresis to separate glycated molecules, which are important biomarkers for diseases like diabetes. The boronic acid interacts with the sugar moieties, affecting their migration during electrophoresis .

Building Materials for Analytical Methods

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid: can be used as a building block for creating microparticles and polymers. These materials are then employed in analytical methods, including sensors and controlled release systems .

Controlled Release of Insulin

In diabetes research, the compound has been used to develop polymers that respond to glucose levels, leading to the controlled release of insulin. This application takes advantage of the compound’s reactivity with glucose, providing a smart delivery system for insulin therapy .

properties

IUPAC Name

[4-fluoro-3-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDSMLPVTUSIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660229
Record name [4-Fluoro-3-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

CAS RN

874219-19-9
Record name B-[4-Fluoro-3-[(methylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Fluoro-3-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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